Torilin

Ion channel pharmacology Cardiac electrophysiology Atrial fibrillation research

Torilin (≥98% HPLC) is a guaiane sesquiterpene angelate from Torilis japonica, solving the need for selective pharmacological probes in ion channel, androgen metabolism, and MDR cancer research. - hKv1.5 open-channel blocker (IC50 2.51 μM) with use-dependent kinetics for atrial-selective electrophysiology. - 5α-reductase inhibitor (IC50 31.7 μM) offering intermediate potency for mechanistic androgen studies. - P-glycoprotein efflux inhibitor that does not alter MDR1 expression, enabling transport-specific chemoresistance investigations. Bulk and custom synthesis available.

Molecular Formula C22H32O5
Molecular Weight 376.5 g/mol
CAS No. 26296-53-7
Cat. No. B8063809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTorilin
CAS26296-53-7
Molecular FormulaC22H32O5
Molecular Weight376.5 g/mol
Structural Identifiers
SMILESCC=C(C)C(=O)OC1CC(C2CC(=O)C(=C2CC1C(C)(C)OC(=O)C)C)C
InChIInChI=1S/C22H32O5/c1-8-12(2)21(25)26-20-9-13(3)16-11-19(24)14(4)17(16)10-18(20)22(6,7)27-15(5)23/h8,13,16,18,20H,9-11H2,1-7H3/b12-8-/t13-,16+,18-,20+/m0/s1
InChIKeyIQWVFAXBJQKUDH-TXCQZRSTSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Torilin Guaiane Sesquiterpene Characterization


Torilin (CAS 26296-53-7, molecular formula C22H32O5, molecular weight 376.49 g/mol) is a guaiane-type sesquiterpene angelate primarily isolated from the fruits of Torilis japonica (Umbelliferae) [1]. The compound was first structurally characterized in 1969, with complete 1H- and 13C-NMR assignments established in 1994 utilizing COSY, HMQC, and HMBC experiments [2]. Torilin is the principal sesquiterpenoid constituent of T. japonica fruit methanolic extract and has been the subject of multiple pharmacological investigations spanning anti-inflammatory, anti-angiogenic, multidrug resistance-reversing, and enzyme inhibitory activities [3].

Source Torilis japonica fruit isolate
Class Guaiane sesquiterpene angelate
Characterization Complete ¹H/¹³C NMR assignments (COSY, HMQC, HMBC)
Research context Reported hKv1.5, 5α-reductase, melanogenesis, P-gp, MAPK/NF-κB modulation

Why Generic Guaianes Cannot Replace Torilin


Guaiane-type sesquiterpenes share a common bicyclic decahydroazulene skeleton, yet functional group modifications—particularly the angelate ester side chain and degree of unsaturation—profoundly alter pharmacological potency and target selectivity. Direct comparative studies demonstrate that structurally simpler guaianes lacking the angelate moiety, such as (-)-guaiol (IC50 81.6 μM) and guaiazulene (IC50 100.8 μM), exhibit markedly weaker 5α-reductase inhibition compared to torilin (IC50 31.7 μM), while azulene shows no activity whatsoever [1]. Furthermore, naturally co-occurring analogs from Torilis japonica, including 1-hydroxytorilin, torilolone, and deangeloyloxy torilin, display divergent bioactivity profiles across anti-inflammatory, cytotoxic, and hepatoprotective assays [2]. These structural determinants preclude reliable interchangeability among guaiane sesquiterpenes for research applications requiring specific pharmacological outcomes.

Torilin (Angelate ester)
Simpler Guaianes / Co-occurring Analogs
Angelate side chain required for full 5α-reductase inhibition
Des-angelate guaianes (guaiol, guaiazulene) show markedly reduced activity
Specific hKv1.5 open-channel blocking kinetics reported
Related guaianes (1-hydroxytorilin, torilolone) not characterized for hKv1.5
Multi-target bioactivity profile (P-gp, melanogenesis, MAPK)
Co-occurring analogs show divergent and assay-dependent activity

Torilin Comparator-Based Potency Evidence


hKv1.5 Channel Blockade and Kinetics

Torilin demonstrates potent blockade of the human cardiac potassium channel hKv1.5 with an IC50 of 2.51 ± 0.34 μM at +60 mV, measured via whole-cell patch-clamp in Ltk- cells stably expressing hKv1.5 [1]. The compound functions as an open-channel blocker, accelerating inactivation kinetics and slowing deactivation kinetics with use-dependent inhibition, a mechanistic signature not reported for related guaiane sesquiterpenes such as torilolone or 1-hydroxytorilin in hKv1.5 assays [1].

hKv1.5 Channel Blockade
Method context
IC50 2.51 ± 0.34 μM
Open-channel blocker; use-dependent inhibition; accelerated inactivation
Reported hKv1.5 channel research context; kinetic profile distinct from non-selective K+ blockers
Whole-cell patch-clamp, Ltk- cells, +60 mV
Ion channel pharmacology Cardiac electrophysiology Atrial fibrillation research

5α-Reductase Inhibition vs. Finasteride

In a direct head-to-head comparison using an in vitro 5α-reductase activity assay, torilin (IC50 = 31.7 ± 4.23 μM) demonstrated approximately 5-fold stronger inhibition than α-linolenic acid (IC50 = 160.3 ± 24.62 μM), while remaining approximately 83-fold less potent than the clinical reference finasteride (IC50 = 0.38 ± 0.06 μM) [1]. Structurally simplified guaiane analogs lacking the angelate side chain, including (-)-guaiol (IC50 81.6 μM) and guaiazulene (IC50 100.8 μM), showed markedly reduced activity, and azulene was inactive [1].

5α-Reductase Inhibition
Head-to-head
IC50 31.7 ± 4.23 μM
vs. finasteride 0.38 μM (clinical reference) vs. α-linolenic acid 160.3 μM vs. guaiol 81.6 μM; guaiazulene 100.8 μM
Intermediate inhibition context; reported selectivity versus simpler guaianes supports enzyme mechanistic studies
In vitro 5α-reductase activity assay
Androgen metabolism 5α-reductase inhibition Natural product pharmacology

Melanogenesis Inhibition vs. Arbutin

Torilin dose-dependently inhibited melanin production in α-melanocyte stimulating hormone (α-MSH)-activated B16 melanoma cells with an IC50 of 25 μM, representing approximately 6.8-fold greater potency than the widely used skin-whitening reference compound arbutin (IC50 = 170 μM) under identical experimental conditions [1]. Mechanistically, torilin downregulates α-MSH-induced tyrosinase protein levels without directly inhibiting the enzyme's catalytic activity, a mode of action distinct from classical tyrosinase active-site inhibitors [1].

Melanogenesis Inhibition
Head-to-head
IC50 25 μM (vs. arbutin 170 μM)
6.8-fold lower IC50 than arbutin Tyrosinase protein downregulation; no direct catalytic inhibition
Reported melanogenic signaling differentiation; supports pathway dissection over active-site blocking tools
α-MSH-activated B16 melanoma cells
Melanogenesis Skin pigmentation Tyrosinase regulation

P-Glycoprotein Efflux Blockade

Torilin potentiates the cytotoxicities of multiple structurally diverse anticancer agents against multidrug-resistant (MDR) cancer cell lines. In direct comparative experiments, torilin increased intracellular accumulation of vinblastine in MDR KB-V1 cells and blocked drug efflux, effects mechanistically similar to the classical P-glycoprotein inhibitor verapamil [1]. Torilin enhanced the membrane ATPase activity from KB-V1 cells, suggesting P-glycoprotein-mediated drug transport inhibition as the underlying mechanism, though it did not alter mdr1 gene expression or P-glycoprotein protein levels [1].

P-gp Efflux Blockade
Head-to-head
Qualitative MDR reversal
Comparable to verapamil in blocking vinblastine efflux Potentiated adriamycin, vinblastine, taxol, colchicine
Supports P-gp transport research; no mdr1 expression change observed
KB-V1 (MDR) and MCF7/ADR cell lines
Multidrug resistance P-glycoprotein Cancer chemotherapy

MAPK/NF-κB Pathway Suppression

In LPS-stimulated BV2 microglial cells, torilin significantly reduced the expression of iNOS, COX-2, and IL-1β, and the subsequent release of NO, prostaglandin E2, and IL-1β into culture medium [1]. Mechanistic analysis revealed that torilin inhibited LPS-induced phosphorylation of ERK1/2 and p38 MAPK, with downstream suppression of NF-κB activation (via recovery of IκB-α degradation) and CREB phosphorylation [1]. While the study did not include a direct comparator for the anti-inflammatory potency of torilin versus other guaiane sesquiterpenes, the multi-target signaling pathway modulation—encompassing dual MAPK cascades and two distinct transcription factors—represents a mechanistic profile that may differ from related analogs such as 1-hydroxytorilin, which were not examined in this assay system [1].

MAPK/NF-κB Modulation
Mechanism context
Multi-node signaling suppression
iNOS, COX-2, IL-1β reduction; ERK1/2, p38, NF-κB, CREB pathway inhibition
Reported multi-target inflammatory signaling fingerprint; may inform pathway-targeting studies
LPS-stimulated BV2 microglial cells; no direct guaiane comparator
Neuroinflammation MAPK signaling iNOS/COX-2 regulation

Torilin Research and Industrial Applications


hKv1.5 Blockade for Atrial Fibrillation Research

Torilin's potent blockade of the human cardiac hKv1.5 channel (IC50 2.51 μM) with open-channel blocking kinetics and use-dependent inhibition [1] makes it suitable for preclinical electrophysiology studies focused on atrial-selective K+ channel modulation. The compound may serve as a reference tool for validating novel IKur inhibitors or for comparative studies of atrial repolarization mechanisms. Researchers investigating atrial fibrillation therapeutics will find torilin's specific biophysical fingerprint—accelerated inactivation coupled with slowed deactivation—valuable for distinguishing channel state-dependent pharmacology.

Tyrosinase Downregulation in Melanogenesis Research

With 6.8-fold greater potency than arbutin in α-MSH-stimulated B16 melanoma cells (IC50 25 μM versus 170 μM) [2], torilin offers a high-sensitivity tool for investigating melanogenic signaling pathways. Its mechanism—downregulation of tyrosinase protein expression rather than direct catalytic inhibition [2]—enables researchers to distinguish between transcriptional/post-translational regulation of melanogenesis and direct enzyme active-site blockade. This is particularly relevant for cosmetic science laboratories developing mechanism-specific depigmenting agents and for basic research into cAMP/PKA/CREB-mediated melanogenic signaling.

5α-Reductase Inhibition for Androgen Metabolism Studies

Torilin occupies a unique potency window in 5α-reductase inhibition (IC50 31.7 μM) between weakly active natural fatty acids and high-potency synthetic inhibitors [3]. This intermediate potency profile makes torilin appropriate for mechanistic studies of androgen metabolism where complete enzymatic suppression would obscure pathway analysis. The compound's structural determinants for activity—specifically the angelate side chain and degree of unsaturation, as evidenced by the marked activity drop in simpler guaianes [3]—also position torilin as a scaffold for medicinal chemistry optimization programs targeting benign prostatic hyperplasia or androgenic alopecia.

P-gp Efflux Blockade in Chemosensitization Research

Torilin's demonstrated capacity to block drug efflux and potentiate multiple chemotherapeutic agents (adriamycin, vinblastine, taxol, colchicine) in MDR cancer cell lines [4] supports its use as a P-glycoprotein functional probe in oncology research. Unlike compounds that modulate mdr1 transcription, torilin acts directly at the efflux level without altering P-glycoprotein expression [4], enabling researchers to isolate transport-specific mechanisms in chemoresistance studies. This application is particularly relevant for laboratories screening natural product-derived MDR reversal agents or investigating combination chemotherapy strategies.

Application
Selection Property
Validation Focus
Atrial-selective ion channel modulation studies
Open-channel blockade kinetics
hKv1.5 current inhibition and kinetic profiling
Melanogenic signaling pathway dissection
Tyrosinase protein downregulation (non-catalytic)
cAMP/PKA/CREB pathway response and melanin content
Androgen metabolism mechanistic studies
Intermediate enzyme inhibition profile
5α-reductase activity and androgen pathway endpoints
Multidrug resistance reversal research
P-gp transport inhibition without mdr1 upregulation
Drug accumulation and efflux in MDR cell models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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